molecular formula C10H15NSi B052283 2-(Allyldimethylsilyl)pyridine CAS No. 118722-54-6

2-(Allyldimethylsilyl)pyridine

Cat. No. B052283
CAS RN: 118722-54-6
M. Wt: 177.32 g/mol
InChI Key: WIRIPVDRZYVTCG-UHFFFAOYSA-N
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Description

2-(Allyldimethylsilyl)pyridine is a chemical compound that can be used as a pyridyl transfer reagent to prepare substituted pyridine derivatives . It can react with various aryl iodides in the presence of a palladium catalyst and silver (I) oxide activator . Additionally, it can be utilized as a coupling reagent in the allylation of carbonyl compounds using a copper catalyst .


Synthesis Analysis

2-(Allyldimethylsilyl)pyridine can be synthesized as a pyridyl transfer reagent to prepare substituted pyridine derivatives by reacting with various aryl iodides in the presence of a palladium catalyst and silver (I) oxide activator . It can also be utilized as a coupling reagent in the allylation of carbonyl compounds using a copper catalyst .


Molecular Structure Analysis

The molecular formula of 2-(Allyldimethylsilyl)pyridine is C10H15NSi . The InChI string is InChI=1S/C10H15NSi/c1-4-9-12(2,3)10-7-5-6-8-11-10/h4-8H,1,9H2,2-3H3 . The Canonical SMILES string is CSi(CC=C)C1=CC=CC=N1 .


Chemical Reactions Analysis

2-(Allyldimethylsilyl)pyridine can be used as a pyridyl transfer reagent to prepare substituted pyridine derivatives by reacting with various aryl iodides in the presence of a palladium catalyst and silver (I) oxide activator . It can also be utilized as a coupling reagent in the allylation of carbonyl compounds using a copper catalyst .


Physical And Chemical Properties Analysis

The molecular weight of 2-(Allyldimethylsilyl)pyridine is 177.32 g/mol . The density is 0.913 g/mL at 25 °C .

Scientific Research Applications

Pyridyl Transfer Reagent

2-(Allyldimethylsilyl)pyridine can be used as a pyridyl transfer reagent . In this application, it is used to prepare substituted pyridine derivatives by reacting with various aryl iodides. This reaction is facilitated in the presence of a palladium catalyst and silver(I) oxide activator . This process is crucial in the synthesis of complex organic molecules, particularly in pharmaceutical research.

Coupling Reagent in Allylation of Carbonyl Compounds

Another significant application of 2-(Allyldimethylsilyl)pyridine is its use as a coupling reagent in the allylation of carbonyl compounds . In this process, it is used in conjunction with a copper catalyst. The allylation of carbonyl compounds is a fundamental reaction in organic synthesis, leading to the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of natural products and pharmaceuticals.

Safety and Hazards

2-(Allyldimethylsilyl)pyridine is classified as a combustible liquid (Category 4), skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) .

Future Directions

The future directions of 2-(Allyldimethylsilyl)pyridine research could involve the development of methods for the challenging coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles . This could range from traditional cross-coupling processes to alternative nucleophilic reagents and novel main group approaches . The compound is generally immediately available in most volumes, and high purity, submicron, and nanopowder forms may be considered .

properties

IUPAC Name

dimethyl-prop-2-enyl-pyridin-2-ylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NSi/c1-4-9-12(2,3)10-7-5-6-8-11-10/h4-8H,1,9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRIPVDRZYVTCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CC=C)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459017
Record name 2-(Allyldimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Allyldimethylsilyl)pyridine

CAS RN

118722-54-6
Record name 2-(Allyldimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Allyldimethylsilyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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